(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with two trimethylstannyl groups attached to a benzothiolo-benzothiol core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiolo-Benzothiol Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiolo-benzothiol core.
Introduction of Dodecyl Groups: The dodecyl groups are introduced through alkylation reactions using dodecyl halides in the presence of a base.
Attachment of Trimethylstannyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; reactions are often conducted in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used as a precursor for the synthesis of other organotin compounds. It also serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study the interactions between organotin compounds and proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Organotin compounds have shown promise as anticancer agents, and this particular compound may exhibit similar activity.
Industry
Industrially, (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane is used in the production of advanced materials, including coatings and polymers. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5,10-Didodecyl-2-trimethylstannyl-1benzothiolo7,6-gbenzothiol-7-yl)-trimethylstannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound may disrupt cellular processes by interacting with nucleic acids or membrane components.
Properties
Molecular Formula |
C44H72S2Sn2 |
---|---|
Molecular Weight |
902.6 g/mol |
IUPAC Name |
(5,10-didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane |
InChI |
InChI=1S/C38H54S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-29-35-36(37-33(31)25-27-39-37)30-32(34-26-28-40-38(34)35)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h25-26,29-30H,3-24H2,1-2H3;6*1H3;; |
InChI Key |
GUWOTUUVCKMEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCCCCCCCC)C4=C1C=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.